Favipiravir-13C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

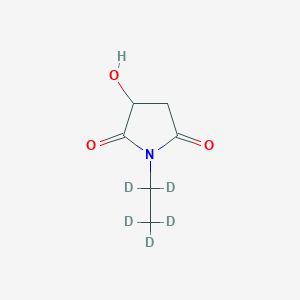

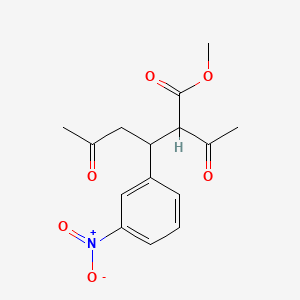

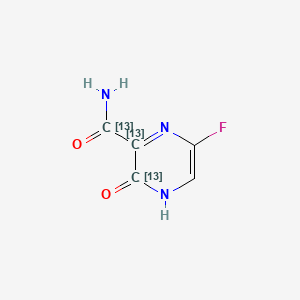

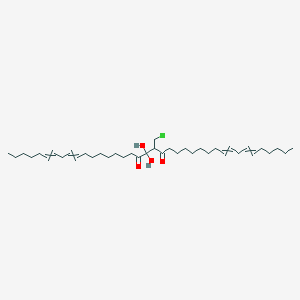

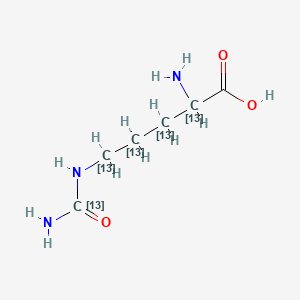

Favipiravir-13C3, also known as T-705-13C3, is an isotope-labeled compound of favipiravir. Favipiravir itself is a broad-spectrum antiviral drug that inhibits RNA-dependent RNA polymerase, an enzyme crucial for the replication of RNA viruses. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of favipiravir.

Preparation Methods

Synthetic Routes and Reaction Conditions

Favipiravir can be synthesized through various methods. One efficient method involves the direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor® in an ionic liquid, yielding favipiravir with a 50% yield . Another method involves a multi-step process starting from 3-aminopyrazine-2-carboxylic acid, which undergoes fluorination, hydroxylation, and nitrile hydrolysis to produce favipiravir .

Industrial Production Methods

For industrial-scale production, favipiravir can be synthesized using a scalable procedure involving the intermediate 3,6-dichloropyrazine-2-carbonitrile. This intermediate is obtained from 3-aminopyrazine-2-carboxylic acid and is then subjected to fluorination, hydroxylation, and nitrile hydrolysis reactions . This method yields favipiravir with greater than 99% purity without the need for chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

Favipiravir undergoes several types of chemical reactions, including:

Hydroxylation: The addition of a hydroxyl group.

Nitrile Hydrolysis: The conversion of a nitrile group to a carboxamide group.

Common Reagents and Conditions

Fluorination: Selectfluor® is commonly used as the fluorinating agent.

Hydroxylation: This reaction can be carried out using various hydroxylating agents under controlled conditions.

Nitrile Hydrolysis: Typically involves acidic or basic hydrolysis conditions.

Major Products

The major product formed from these reactions is favipiravir itself, which is then labeled with carbon-13 to produce favipiravir-13C3 for research purposes.

Scientific Research Applications

Favipiravir-13C3 is used extensively in scientific research to study the pharmacokinetics, metabolic pathways, and mechanism of action of favipiravir. It has been investigated for its efficacy against various RNA viruses, including influenza, Ebola, and SARS-CoV-2 . The isotope-labeled compound allows researchers to trace the drug’s distribution and metabolism in biological systems more accurately.

Mechanism of Action

Favipiravir-13C3, like favipiravir, exerts its antiviral effects by inhibiting RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of RNA viruses. Favipiravir is converted into its active form, favipiravir-ribofuranosyl-5’-triphosphate (RTP), which selectively inhibits RdRp, thereby preventing viral replication .

Comparison with Similar Compounds

Favipiravir is often compared with other antiviral drugs such as remdesivir and ribavirin. While remdesivir also targets RNA-dependent RNA polymerase, it has shown higher binding affinities and potency in inhibiting certain coronaviruses . Ribavirin, another nucleoside analog, has a broader spectrum of activity but is associated with more severe side effects. Favipiravir’s unique mechanism of action and favorable safety profile make it a promising candidate for treating various RNA virus infections .

List of Similar Compounds

- Remdesivir

- Ribavirin

- T-1105 (a related pyrazinecarboxamide compound)

- T-1106 (another related pyrazinecarboxamide compound)

Properties

Molecular Formula |

C5H4FN3O2 |

|---|---|

Molecular Weight |

160.08 g/mol |

IUPAC Name |

5-fluoro-2-oxo-(2,3-13C2)1H-pyrazine-3-carboxamide |

InChI |

InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)/i3+1,4+1,5+1 |

InChI Key |

ZCGNOVWYSGBHAU-FRSWOAELSA-N |

Isomeric SMILES |

C1=C(N=[13C]([13C](=O)N1)[13C](=O)N)F |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)